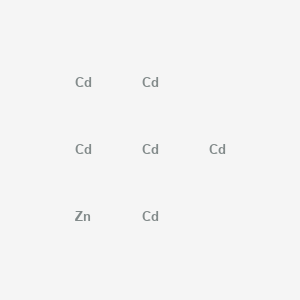

Cadmium;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, silvery-white metal that is chemically similar to zinc but denser and softer . Zinc, on the other hand, is a bluish-silver, lustrous metal known for its anti-corrosive properties and its use in galvanization . Both elements are often found together in nature, particularly in zinc ores, and they share several chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium and zinc can be prepared through various methods, including crystallization purification and sol-gel techniques. High-purity cadmium and zinc (99.99995%) can be obtained using crystallization methods such as horizontal directional solidification and zone melting . These methods involve the prepurification of starting materials by distillation and subsequent crystallization to remove impurities.

Industrial Production Methods: Industrial production of cadmium typically involves the roasting of zinc sulfide ores, where cadmium becomes concentrated in the fumes and is then recovered through various steps . Zinc is primarily produced through the electrolytic process, which also begins with the roasting of zinc sulfide . Both metals are often produced as by-products of each other due to their chemical similarities and co-occurrence in ores.

Chemical Reactions Analysis

Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), a reaction that requires heat . Zinc also reacts with oxygen to form zinc oxide (ZnO), which is amphoteric .

Common Reagents and Conditions: Cadmium reacts with acids such as hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas . Zinc undergoes similar reactions, forming zinc chloride (ZnCl2) and hydrogen gas . Both metals can form complex ions with ammonia and other ligands .

Major Products Formed: The major products formed from the reactions of cadmium and zinc include their respective oxides, chlorides, and complex ions. These products are used in various applications, including electroplating, pigments, and as precursors for other chemical compounds .

Scientific Research Applications

Cadmium and zinc have numerous scientific research applications across various fields. In chemistry, cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing . Zinc is widely used in galvanization to protect steel from corrosion .

In biology and medicine, cadmium is studied for its toxic effects and its role in disrupting cellular processes . Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .

In industry, cadmium is used in the production of batteries, pigments, and coatings . Zinc is used in the production of alloys, such as brass, and in the manufacture of die-casting components .

Mechanism of Action

Cadmium exerts its toxic effects through various mechanisms, including oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways . It can induce oxidative stress by generating reactive oxygen species and weakening the antioxidant defense system . Cadmium also interferes with DNA repair mechanisms, leading to genomic instability and carcinogenesis .

Zinc, on the other hand, is involved in numerous biochemical pathways, including enzyme activation, protein synthesis, and cell signaling . It acts as a cofactor for many enzymes and plays a crucial role in maintaining cellular homeostasis .

Comparison with Similar Compounds

Cadmium and zinc are chemically similar to mercury, another Group 12 metal . All three metals exhibit a +2 oxidation state in most of their compounds and share similar chemical properties . cadmium is more toxic than zinc and mercury, and its use is restricted due to its harmful effects on human health .

Other similar compounds include cadmium telluride (CdTe) and zinc telluride (ZnTe), which are used in semiconductor applications . Cadmium and zinc also form organometallic compounds, such as dimethylcadmium (CdMe2) and dimethylzinc (ZnMe2), which are used in organic synthesis .

Properties

CAS No. |

647831-90-1 |

|---|---|

Molecular Formula |

Cd6Zn |

Molecular Weight |

739.9 g/mol |

IUPAC Name |

cadmium;zinc |

InChI |

InChI=1S/6Cd.Zn |

InChI Key |

ZZLGNBJRCPJMIV-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)

![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)

![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)

![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)

![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)